molecular formula C16H16N3O7P B11394505 Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11394505
M. Wt: 393.29 g/mol
InChI Key: LSGNHQDQGQYAKM-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps. One common method includes the radical bromination of a methyl group followed by conversion to a phosphonate using triethyl phosphite at elevated temperatures. The intermediate is then reacted with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF), followed by desilylation using tetrabutylammonium fluoride (TBAF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione, while reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The furan and oxazole rings can interact with biological macromolecules, potentially disrupting their normal function. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known antibiotic with a similar furan ring structure.

    Oxazole Derivatives: Compounds with an oxazole ring that exhibit various biological activities.

    Phosphonate Compounds: Molecules containing a phosphonate group used in medicinal chemistry and agriculture.

Uniqueness

DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of a furan ring, an oxazole ring, and a phosphonate group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H16N3O7P

Molecular Weight

393.29 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C16H16N3O7P/c1-23-27(22,24-2)16-15(17-10-13-4-3-9-25-13)26-14(18-16)11-5-7-12(8-6-11)19(20)21/h3-9,17H,10H2,1-2H3

InChI Key

LSGNHQDQGQYAKM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)OC

Origin of Product

United States

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